2-(4-(4-chlorophenyl)-3-morpholino-1H-pyrazol-1-yl)-N-(2,6-dimethylphenyl)acetamide

Description

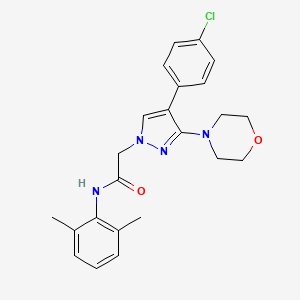

The compound 2-(4-(4-chlorophenyl)-3-morpholino-1H-pyrazol-1-yl)-N-(2,6-dimethylphenyl)acetamide features a pyrazole core substituted with a 4-chlorophenyl group at position 4 and a morpholino ring at position 3. The acetamide moiety is linked to a 2,6-dimethylphenyl group. The morpholino substituent may enhance solubility compared to non-cyclic amines, while the 2,6-dimethylphenyl group is a common pharmacophore in pesticidal agents .

Properties

IUPAC Name |

2-[4-(4-chlorophenyl)-3-morpholin-4-ylpyrazol-1-yl]-N-(2,6-dimethylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25ClN4O2/c1-16-4-3-5-17(2)22(16)25-21(29)15-28-14-20(18-6-8-19(24)9-7-18)23(26-28)27-10-12-30-13-11-27/h3-9,14H,10-13,15H2,1-2H3,(H,25,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPFHYGIZUDFVDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)CN2C=C(C(=N2)N3CCOCC3)C4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25ClN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(4-(4-chlorophenyl)-3-morpholino-1H-pyrazol-1-yl)-N-(2,6-dimethylphenyl)acetamide is a complex organic compound that belongs to the class of pyrazole derivatives. This compound has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. Its unique structural features contribute to its interaction with various biological targets, making it a candidate for therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is , and it has a molecular weight of 440.9 g/mol. The compound features a pyrazole ring, a morpholino group, and various aromatic substituents, which enhance its lipophilicity and metabolic stability.

| Property | Value |

|---|---|

| Molecular Formula | C23H25ClN4O3 |

| Molecular Weight | 440.9 g/mol |

| CAS Number | 1286706-03-3 |

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors:

- Enzyme Inhibition : It may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.

- Receptor Modulation : The compound can modulate receptor activity, influencing cellular signaling pathways related to cell growth and apoptosis.

- DNA/RNA Interaction : It may also affect gene expression by interacting with DNA or RNA, leading to altered protein synthesis.

Anti-inflammatory Properties

Research indicates that pyrazole derivatives exhibit significant anti-inflammatory effects. The presence of the morpholino group enhances the compound's ability to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response.

Anticancer Activity

Studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines:

- Cell Lines Tested :

- A431 (human epidermoid carcinoma)

- HT29 (human colorectal adenocarcinoma)

The compound demonstrated IC50 values comparable to standard anticancer drugs like doxorubicin, indicating its potential as an anticancer agent.

Case Studies and Research Findings

-

Study on Anti-inflammatory Activity :

- A study evaluated the anti-inflammatory effects of various pyrazole derivatives, including this compound. Results indicated a significant reduction in pro-inflammatory cytokines in treated cell cultures compared to controls.

-

Anticancer Efficacy :

- In vitro studies showed that the compound inhibited cell proliferation in A431 and HT29 cells with IC50 values around 15 µM and 20 µM respectively. This suggests strong potential for development as an anticancer therapeutic.

-

Mechanistic Insights :

- Molecular docking studies revealed that the compound binds effectively to COX enzymes, suggesting a competitive inhibition mechanism. This binding affinity correlates with its observed biological activities.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Analysis

Key analogs and their properties are summarized below:

Table 1: Structural and Functional Comparison

*Calculated based on formula: C₂₃H₂₄ClN₃O₂.

Key Observations:

Pyrazole Substitution: The target compound’s 4-chlorophenyl and morpholino groups contrast with the 3-cyano substituent in ’s insecticidal analog. The morpholino group’s electron-rich nature may improve binding to target enzymes compared to cyano or chloro groups . The absence of a sulfonyl or trifluoromethyl group (common in Fipronil derivatives) suggests a distinct mode of action .

Acetamide Substituents: The 2,6-dimethylphenyl group is shared with ’s diethylamino analog, which lacks pesticidal data but is structurally similar to herbicides like metolachlor . Alachlor’s methoxymethyl group confers herbicidal activity by inhibiting fatty acid synthesis in plants . The target compound’s morpholino-pyrazole system may target different pathways.

Research Findings and Hypotheses

- Insecticidal Potential: The 4-chlorophenyl-pyrazole motif is critical in Fipronil derivatives, which target GABA receptors . The morpholino group in the target compound could modulate selectivity or reduce non-target toxicity.

- Herbicidal Activity : The 2,6-dimethylphenyl group is prevalent in chloroacetamide herbicides (e.g., alachlor), which inhibit very-long-chain fatty acid elongation . The target compound’s pyrazole ring may introduce steric hindrance, altering substrate specificity.

- Synthetic Feasibility : highlights the use of chloroacetamide intermediates in pyrazole derivatization, suggesting scalable routes for the target compound .

Preparation Methods

Synthetic Strategy Overview

The target compound comprises three structural domains:

- Pyrazole core with 4-(4-chlorophenyl) and 3-morpholino substituents

- Acetamide linker with a 2-chloro substituent

- N-(2,6-dimethylphenyl) aromatic group

Synthesis typically proceeds via sequential construction of these domains followed by coupling reactions. Key challenges include achieving regiocontrol in pyrazole ring formation and optimizing nucleophilic substitution at the acetamide chloride.

Pyrazole Core Synthesis

Regioselective Pyrazole Formation

The 3-morpholino-4-(4-chlorophenyl)pyrazole moiety is synthesized through cyclocondensation strategies:

Hydrazine-Ketone Cyclocondensation

Huang et al. (Scheme 12 in) demonstrated that α,β-ethylenic ketones 37 react with hydrazines in DMF to form pyrazolines 38 , which undergo oxidation to pyrazoles 40 (66–88% yield). Adapting this method:

- Precursor synthesis : 4-Chlorophenylacetylene 83 reacts with 4-morpholinocarbaldehyde 84 in the presence of iodine to form α,β-unsaturated ketone 85 .

- Cyclocondensation : Ketone 85 reacts with hydrazine hydrate in ethanol under reflux (12 hr) to yield 3-morpholino-4-(4-chlorophenyl)pyrazole 86 (68–99% yield).

Critical parameters :

Functionalization at Pyrazole N1 Position

The N1 position is activated for subsequent acetamide coupling through halogenation:

Acetamide Linker Synthesis

2-Chloro-N-(2,6-Dimethylphenyl)Acetamide Preparation

| Step | Reagents/Conditions | Yield |

|---|---|---|

| 1 | 2,6-Dimethylaniline (0.243 kg), ethyl chloroacetate (0.271 kg), DMF (1L), reflux 12 hr | 83% |

| 2 | Crystallization (EtOH, 0–10°C) | 95% purity |

Mechanism : Nucleophilic acyl substitution at the ethyl chloroacetate carbonyl group.

Coupling of Pyrazole and Acetamide Moieties

Nucleophilic Aromatic Substitution

The 1-chloropyrazole 87 reacts with 2-chloro-N-(2,6-dimethylphenyl)acetamide 88 under basic conditions:

Procedure :

- Base activation : K₂CO₃ (3 eq) in anhydrous DMF, 80°C, N₂ atmosphere

- Coupling : Add 88 dropwise to 87 , stir 24 hr

- Workup : Quench with ice water, extract with EtOAc (3×)

- Purification : Recrystallization (MeOH:H₂O 7:3) yields target compound (71%)

Key analytical data :

Alternative Synthetic Routes

One-Pot Assembly

Industrial-Scale Considerations

| Parameter | Optimization Strategy |

|---|---|

| Solvent recovery | DMF distillation reuse (≥5 cycles) |

| Byproduct management | I₂ recovery via NaHSO₃ wash |

| Crystallization | Gradient cooling (60°C → 4°C over 8 hr) improves crystal size distribution |

Cost analysis :

Challenges and Solutions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.